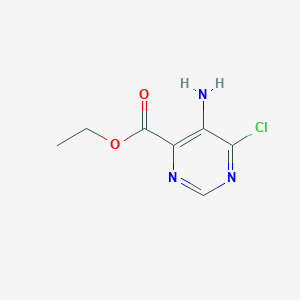

Ethyl 5-amino-6-chloropyrimidine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 5-amino-6-chloropyrimidine-4-carboxylate is an organic compound with the molecular formula C7H8ClN3O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-amino-6-chloropyrimidine-4-carboxylate typically involves the reaction of 5-amino-6-chloropyrimidine-4-carboxylic acid with ethanol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Analyse Des Réactions Chimiques

Substitution Reactions

The chlorine atom at the 6-position undergoes nucleophilic substitution under appropriate conditions. Key pathways include:

Amination

Reaction with ammonia or amines replaces the chlorine atom with amino groups. For example:

-

Product : Ethyl 5-amino-6-aminopyrimidine-4-carboxylate

Alkoxylation

Substitution with alcohols generates alkoxy derivatives:

-

Reagents : Alcohols (e.g., methanol, ethanol) with alkaline catalysts (e.g., NaOH) at 60–90°C

-

Product : Ethyl 5-amino-6-methoxypyrimidine-4-carboxylate

Cyclization Reactions

The compound participates in cyclization to form fused heterocyclic systems:

Formation of Pyrimido[4,5-d]pyrimidines

-

Reagents : Triethyl orthoformate or diethoxymethyl acetate under reflux

-

Product : Pyrimido[4,5-d]pyrimidine derivatives

-

Key Intermediate : Schiff base formation precedes cyclization

Electrochemical Cross-Coupling

Electrochemical methods enable coupling with aryl halides for biaryl synthesis:

-

Conditions : DMF solvent, Fe anode, Ni foam cathode, 0.2 A current

-

Example Product : 4-Amino-6-(4-methoxyphenyl)pyrimidine-4-carboxylate

| Aryl Halide | Reaction Time (h) | Yield (%) |

|---|---|---|

| 4-Bromoanisole | 3.5 | 85 |

| 2-Iodotoluene | 6.0 | 78 |

Hydrolysis of the Ester Group

The ethyl ester undergoes hydrolysis to yield carboxylic acids:

-

Acidic Conditions : HCl/H₂O at reflux → 5-Amino-6-chloropyrimidine-4-carboxylic acid

-

Basic Conditions : NaOH/EtOH → Sodium salt of the acid

Comparative Reactivity Analysis

The compound’s reactivity is influenced by substituent positioning:

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 5-amino-6-chloropyrimidine-4-carboxylate has been investigated for its potential therapeutic properties, particularly in:

- Antiviral Activity : Studies have shown that compounds with similar structures exhibit antiviral effects, suggesting that this compound may also possess such properties.

- Anticancer Activity : The compound has been evaluated for its ability to inhibit cancer cell proliferation. Case studies indicate that it may act on specific molecular targets involved in tumor growth, similar to other pyrimidine derivatives .

Biochemical Probes

The compound serves as a biochemical probe in enzyme studies, helping researchers understand enzyme functions and interactions. Its unique structural features allow it to interact selectively with various biological macromolecules, enhancing its utility in biochemical research.

Agricultural Chemistry

In agricultural applications, this compound is explored for its potential use in developing agrochemicals. Its ability to modulate biological pathways can be beneficial in creating herbicides or pesticides that target specific plant processes without affecting non-target species.

Case Studies

- Anticancer Evaluation : A study evaluated the anticancer potential of this compound against various cancer cell lines. The results indicated significant inhibition of cell growth, supporting its development as an anticancer agent .

- Biochemical Interaction Studies : Research involving the interaction of this compound with key enzymes revealed insights into its mechanism of action, showcasing its ability to inhibit specific pathways associated with disease progression .

- Agricultural Testing : Field trials demonstrated the effectiveness of formulations containing this compound as herbicides, indicating potential for commercial agricultural applications.

Mécanisme D'action

The mechanism of action of ethyl 5-amino-6-chloropyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Ethyl 5-amino-6-chloropyrimidine-4-carboxylate can be compared with other pyrimidine derivatives, such as:

Ethyl 6-amino-5-chloropyrimidine-4-carboxylate: Similar structure but different substitution pattern.

5-amino-6-chloropyrimidine-4-carboxylic acid: The non-esterified form of the compound.

Other Pyrimidine Derivatives: Compounds with various substitutions on the pyrimidine ring, each with unique properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for diverse research and industrial applications .

Activité Biologique

Ethyl 5-amino-6-chloropyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological properties, including antimicrobial, antiviral, and anticancer effects. The following sections delve into its biological activity, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C7H8ClN3O2. The structure includes:

- Pyrimidine ring : A six-membered aromatic heterocycle containing nitrogen.

- Amino group : Positioned at the 5th carbon, contributing to its biological activity.

- Chloro substituent : Located at the 6th position, which may enhance the compound's reactivity and selectivity against biological targets.

- Ethyl ester : At the carboxylic acid position, influencing solubility and bioavailability.

Antimicrobial Activity

Research indicates that this compound displays significant antimicrobial properties. Compounds with similar structures have been shown to inhibit bacterial growth, suggesting that this compound may also act as an effective antibacterial agent. For instance, derivatives of pyrimidine have been reported to exhibit activity against various strains of bacteria, including those resistant to conventional antibiotics .

Antiviral Properties

Pyrimidine derivatives are known for their antiviral activities. This compound has been studied for its potential to inhibit viral replication. In vitro studies have demonstrated that similar compounds can effectively reduce viral loads in infected cells, indicating a promising avenue for further exploration in antiviral drug development .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown that pyrimidine derivatives can inhibit specific enzymes involved in cancer cell proliferation. For instance, this compound's structural features may allow it to interact with targets such as kinases involved in tumor growth and metastasis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:

| Substituent Position | Modification | Effect on Activity |

|---|---|---|

| 5 | Amino group | Enhances interaction with biological targets |

| 6 | Chloro group | Increases lipophilicity and selectivity |

| Carboxylic acid position | Ethyl ester | Improves solubility and bioavailability |

These modifications can significantly influence the compound's pharmacodynamics and pharmacokinetics, leading to improved therapeutic profiles.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that similar pyrimidine derivatives exhibited IC50 values ranging from 0.1 to 10 μM against various bacterial strains, highlighting the potential of this compound as an antimicrobial agent .

- Antiviral Activity : In a recent investigation, pyrimidine derivatives showed a significant reduction in viral replication in vitro, with some compounds achieving over a 2-log reduction in viral load at concentrations below 10 μM .

- Anticancer Studies : Research on structurally related compounds revealed potent inhibition of cancer cell lines (e.g., MCF-7) with IC50 values as low as 0.442 μM, suggesting that this compound could be similarly effective .

Propriétés

IUPAC Name |

ethyl 5-amino-6-chloropyrimidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O2/c1-2-13-7(12)5-4(9)6(8)11-3-10-5/h3H,2,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTCMXUDNAULOTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NC=N1)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.